molecular formula C15H21NO5S B2850766 (2,3-Dimethoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1795295-96-3

(2,3-Dimethoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2850766
CAS No.: 1795295-96-3
M. Wt: 327.4
InChI Key: YGWAPJJHHOQQKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a phenyl ring, which is a planar, cyclic structure with alternating single and double bonds. The methoxy groups attached to the phenyl ring are electron-donating, which can influence the reactivity of the ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the methylsulfonyl group attached to it is a good leaving group in many reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. The phenyl ring, particularly with the electron-donating methoxy groups, could undergo electrophilic aromatic substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom, such as protonation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar sulfonyl and methoxy groups could influence its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The presence of multiple functional groups in this compound suggests that it could be a useful starting point for the synthesis of a variety of derivatives. These could potentially have interesting biological activities and could be a fruitful area for future research .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-20-13-6-4-5-12(14(13)21-2)15(17)16-9-7-11(8-10-16)22(3,18)19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWAPJJHHOQQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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